molecular formula C10H11NO3 B2886697 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 1506924-95-3

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No.: B2886697
CAS No.: 1506924-95-3
M. Wt: 193.202
InChI Key: KDFVYWRSLPAUTN-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS: 90563-93-2; C₉H₉NO₃) is a benzoxazine derivative featuring a partially saturated 1,4-benzoxazine ring system. Key structural attributes include:

  • Methyl group at position 2, enhancing lipophilicity and steric effects.
  • Carboxylic acid at position 7, contributing acidity (pKa ~3–4) and hydrogen-bonding capacity.
  • 3,4-Dihydro configuration, reducing ring aromaticity compared to fully unsaturated benzoxazines.

This compound serves as a versatile intermediate in medicinal chemistry and materials science, though its specific applications remain under exploration .

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-11-8-3-2-7(10(12)13)4-9(8)14-6/h2-4,6,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVYWRSLPAUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Shridhar’s Method: Reaction with Chloroacetyl Chloride

A foundational approach involves reacting 2-aminophenol derivatives with chloroacetyl chloride in methylisobutylketone (MIBK) under reflux with aqueous sodium bicarbonate. For the target compound, the starting material must include a pre-installed carboxylic acid group at position 7. For example:

  • Starting Material : 2-amino-5-carboxyphenol (or its protected ester, e.g., methyl 2-amino-5-hydroxybenzoate).
  • Reaction : Treatment with chloroacetyl chloride in MIBK forms the 1,4-benzoxazin-3-one core via nucleophilic substitution and cyclization.
  • Methylation : The nitrogen at position 2 is methylated using methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) to introduce the methyl group.

Key Conditions :

  • Solvent: MIBK or acetone.
  • Temperature: Reflux (100–120°C).
  • Yield: 50–70% for initial cyclization; methylation efficiency depends on steric and electronic factors.

Nitro Intermediate Reduction and Cyclization

An alternative route utilizes nitro-substituted precursors, which are reduced to amines before cyclization. This method is advantageous for introducing the carboxylic acid group post-cyclization.

Nitro-to-Amine Reduction Pathway

  • Nitro Intermediate Synthesis :
    • Williamson ether synthesis between 2-nitro-5-methoxycarbonylphenol and 2-bromoacetophenone derivatives yields nitro-substituted intermediates (e.g., 2-nitrophenoxyphenylethanones).
  • Catalytic Hydrogenation :
    • Nitro groups are reduced to amines using Pd/C under H$$_2$$ atmosphere.
  • Mannich Cyclization :
    • The amine undergoes intramolecular cyclization with ketone groups to form the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Example Protocol :

  • Substrate : Methyl 2-nitro-5-(2-bromoacetophenoxy)benzoate.
  • Reduction : Pd/C (10 wt%), H$$_2$$ (1 atm), methanol, 25°C, 12 h.
  • Cyclization : Reflux in acetonitrile with NaHCO$$_3$$ to form the benzoxazine core.

Yield : 23–50% after N-arylation or functionalization.

Functionalization of Preformed Benzoxazines

Direct Oxidation of Hydroxymethyl Groups

In cases where a hydroxymethyl group is present at position 7, oxidation with KMnO$$_4$$ or Jones reagent converts it to carboxylic acid:

  • Substrate : 7-(Hydroxymethyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.
  • Oxidation : Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$), acetone, 0°C.
  • Yield : 60–75%.

Alternative Routes via Lactone Intermediates

Reaction with α-Bromo-γ-Butyrolactone

A less conventional method involves reacting 2-aminophenols with α-bromo-γ-butyrolactone in DMF with K$$2$$CO$$3$$:

  • Alkylation : Forms 2-hydroxyethyl-2,3-dihydro-1,4-benzoxazinones.
  • Oxidation : The hydroxyl group is oxidized to carboxylic acid using TEMPO/NaClO$$_2$$.

Challenges :

  • Low regioselectivity during lactone ring opening.
  • Requires orthogonal protection of the carboxylic acid during subsequent steps.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Advantages Limitations
Shridhar’s Method 2-Amino-5-carboxyphenol Cyclocondensation 50–70 Direct, single-step cyclization Limited commercial availability
Nitro Reduction 2-Nitro-5-methoxycarbonylphenol Catalytic hydrogenation 23–50 Flexible functionalization post-reduction Multi-step, moderate yields
Ester Hydrolysis Methyl ester derivatives Acid/base hydrolysis >90 High efficiency for carboxylic acid Requires ester protection upfront
Lactone Alkylation 2-Aminophenol + α-bromo-γ-lactone Oxidation 40–60 Novel pathway Low regioselectivity, complex steps

Mechanistic Insights and Optimization

Role of Protecting Groups

  • Carboxylic Acid Protection : Methyl or ethyl esters prevent unwanted side reactions during cyclization and alkylation.
  • Nitrogen Methylation : Best performed before cyclization to avoid steric hindrance. For example, pre-methylating 2-aminophenol derivatives improves reaction kinetics.

Solvent and Catalyst Effects

  • MIBK vs. DMF : MIBK enhances cyclization efficiency due to high boiling point and polarity, while DMF favors lactone-based alkylation.
  • Pd/C Catalysis : Critical for nitro reduction; particle size (10–50 nm) impacts reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzoxazine ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and functional differences among related benzoxazine derivatives:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Reactivity References
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (90563-93-2) C₉H₉NO₃ - 2-CH₃
- 7-COOH
Acidic, moderate solubility in polar solvents, potential for esterification/amide coupling
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (sc-351335) C₉H₆ClNO₄ - 6-Cl
- 3-oxo
- 7-COOH
Enhanced electrophilicity at C3; intramolecular H-bonding stabilizes lactam structure
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (214848-62-1) C₉H₇NO₄ - 3-oxo
- 7-COOH
Ketone group increases polarity; prone to nucleophilic attack at C3
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (142166-00-5) C₁₀H₉NO₄ - 3-oxo
- 7-COOCH₃
Esterification reduces acidity (pKa ~5–6); improved membrane permeability

Physicochemical Properties

  • Solubility : The carboxylic acid group in 90563-93-2 confers moderate water solubility (~1–5 mg/mL), whereas methyl esters (e.g., 142166-00-5) are more lipid-soluble.
  • Thermal Stability : The 3-oxo derivatives exhibit higher melting points (e.g., 214848-62-1: mp >200°C) compared to the target compound (mp ~150–160°C) due to stronger intermolecular H-bonding .

Biological Activity

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound characterized by a benzoxazine core structure. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO4C_{10}H_{9}NO_{4}, with a molecular weight of approximately 207.18 g/mol. Its structure is depicted as follows:

SMILES CC1OC2=CC(C(=O)O)=CC=C2NC1=O\text{SMILES }\quad CC1OC2=CC(C(=O)O)=CC=C2NC1=O

The biological effects of this compound are attributed to its ability to interact with various biochemical pathways. Notably, it has been shown to influence potassium channels and modulate inflammatory responses. The compound's unique substitution pattern enhances its reactivity and potential for forming derivatives with varied biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha1500600
IL-61200500

This reduction in cytokine levels indicates that this compound may be beneficial in treating inflammatory diseases .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In cell line studies, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast cancer)20
A549 (Lung cancer)15

The cytotoxicity appears to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Antimicrobial Activity : A study conducted in vitro assessed the efficacy of the compound against Staphylococcus aureus and found that it significantly inhibited bacterial growth at concentrations as low as 32 µg/mL.
  • Case Study on Anti-inflammatory Effects : Another investigation evaluated the anti-inflammatory properties using a murine model of arthritis. The results indicated a marked decrease in joint swelling and pain scores in treated groups compared to controls.
  • Case Study on Anticancer Activity : A recent study focused on the effects of the compound on MCF-7 breast cancer cells, reporting a significant reduction in cell viability and induction of apoptosis through caspase activation assays.

Q & A

Q. What are the key considerations for synthesizing 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in laboratory settings?

Synthesis typically involves multi-step organic reactions, including cyclization of precursor amines or phenolic acids with appropriate carbonyl compounds. Continuous flow reactors (as used in analogous benzoxazine derivatives) can enhance yield and reproducibility by optimizing reaction parameters like temperature and residence time . Purification often employs recrystallization or column chromatography, guided by melting point ranges (e.g., 143–152.5°C for structurally related compounds) .

Q. How can researchers characterize the molecular structure of this compound?

Use a combination of NMR (¹H/¹³C) to confirm substituent positions and the benzoxazine core. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (applied to similar compounds like 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one) resolves stereochemistry and hydrogen-bonding patterns . FT-IR identifies functional groups, such as the carboxylic acid moiety .

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Differential scanning calorimetry (DSC) determines phase transitions, as demonstrated in benzoxazine derivatives with defined melting points .

Q. How does the substitution pattern on the benzoxazine core influence reactivity?

The methyl group at position 2 and carboxylic acid at position 7 modulate electronic effects, affecting nucleophilic/electrophilic behavior. For example, electron-withdrawing groups (e.g., -COOH) reduce ring-opening reactivity compared to non-substituted analogs .

Q. What safety precautions are recommended for handling this compound?

While specific data for this compound is limited, structurally related nitro-benzoxazines require PPE (gloves, goggles) and storage in inert atmospheres to prevent decomposition. Refer to safety protocols for similar compounds, such as 7-nitro-3,4-dihydro-2H-1,4-benzoxazine .

Advanced Research Questions

Q. What strategies are effective in elucidating enzyme inhibition mechanisms involving this compound?

Use kinetic assays (e.g., Michaelis-Menten) to study competitive/non-competitive inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzyme active sites, as shown for benzoxazine-based inhibitors targeting oxidoreductases . Surface plasmon resonance (SPR) quantifies binding affinity in real-time.

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

Systematic variation of substituents (e.g., replacing methyl with ethyl or modifying the carboxylic acid group) clarifies SAR trends. Conflicting data may arise from assay conditions (pH, solvent); validate findings using orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What methodologies enable regioselective functionalization of the benzoxazine ring?

Directed ortho-metalation (DoM) with strong bases (e.g., LDA) allows selective substitution at electron-deficient positions. For example, electrophilic aromatic substitution at position 7 is favored due to the electron-withdrawing carboxylic acid group .

Q. How does the compound’s stability vary under physiological conditions?

Simulate biological environments using phosphate-buffered saline (PBS) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Benzoxazine derivatives with electron-donating groups typically exhibit higher hydrolytic stability than electron-deficient analogs .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with observed biological effects .

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